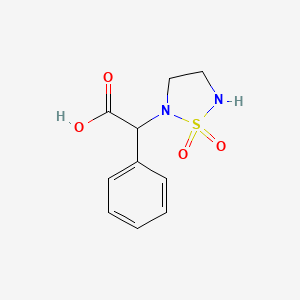

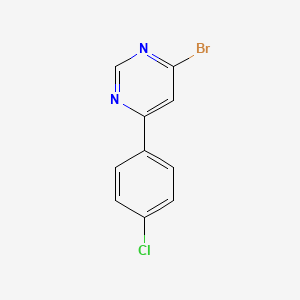

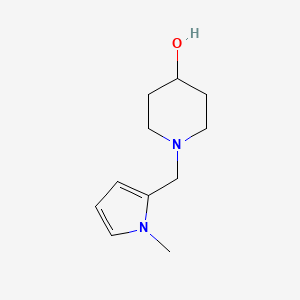

![molecular formula C11H16N4 B1470307 (3-butil-3H-imidazo[4,5-b]piridin-2-il)metanamina CAS No. 1368616-05-0](/img/structure/B1470307.png)

(3-butil-3H-imidazo[4,5-b]piridin-2-il)metanamina

Descripción general

Descripción

“(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines . The specific molecular structure of “(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is not available in the retrieved data.

Aplicaciones Científicas De Investigación

Análisis integral de las aplicaciones de (3-butil-3H-imidazo[4,5-b]piridin-2-il)metanamina:

Dispositivos Optoelectrónicos

Los derivados de imidazo[4,5-b]piridina han mostrado un gran potencial en el desarrollo de dispositivos optoelectrónicos. Estos compuestos se pueden utilizar para crear componentes que son esenciales para el funcionamiento de los dispositivos que convierten las señales eléctricas en señales fotónicas y viceversa .

Sensores

Las propiedades únicas de estos derivados los hacen adecuados para su uso en tecnología de sensores. Se pueden incorporar en sensores que detectan cambios en el medio ambiente o la presencia de moléculas específicas .

Fármacos Anticancerígenos

Algunos derivados de imidazo[4,5-b]piridina se han sintetizado y evaluado por su actividad antiproliferativa contra diversas líneas celulares de cáncer humano, lo que indica su potencial como fármacos anticancerígenos .

Microscopía Confocal e Imagenología

Estos compuestos pueden servir como emisores para la microscopía confocal e imagenología, proporcionando una forma de visualizar células y tejidos biológicos con alta resolución y contraste .

Inhibidores de Akt

Se ha identificado una serie de compuestos que incluyen derivados de imidazo piridin-2-il como inhibidores de Akt selectivos y potentes independientes de ATP, que son importantes en el tratamiento de enfermedades donde la señalización de Akt está desregulada .

Enfoques Sintéticos

Las imidazo[4,5-b]piridinas se pueden sintetizar utilizando diversos métodos, incluidas las reacciones de acoplamiento de amidas catalizadas por Pd, que son cruciales para las aplicaciones farmacéuticas donde se utilizan estos compuestos .

Agentes Antimicrobianos

Ciertas estructuras de imidazo[4,5-b]piridina se han integrado en el diseño de agentes antimicrobianos, mostrando eficacia contra bacterias como Bacillus y Staphylococcus aureus .

Mecanismo De Acción

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes like ikk-ɛ and tbk1 .

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

For example, IKK-ɛ and TBK1, potential targets of imidazole compounds, are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic and has low reactivity, making it safe to handle in the laboratory. However, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine also has some limitations for use in laboratory experiments. It is relatively expensive, and its solubility in aqueous solutions is limited, making it difficult to purify and concentrate.

Direcciones Futuras

There are a number of potential future directions for research on (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its potential therapeutic effects. In addition, further studies could be conducted to explore its potential as a scaffold for the development of novel drugs. Finally, further research could be conducted to investigate its potential use in biotechnology applications, such as the production of bioproducts.

Análisis Bioquímico

Biochemical Properties

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, such as biotin carboxylase, which is essential for fatty acid synthesis in bacteria . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .

Cellular Effects

The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting cytotoxic effects on cancer cells . Furthermore, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, this compound has been shown to inhibit the activity of biotin carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can have lasting effects on cellular function, including sustained inhibition of cell division and changes in gene expression .

Dosage Effects in Animal Models

The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and inhibition of cancer cell growth . At higher doses, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its overall activity and function, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within the cell can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWLXFOXUAFJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

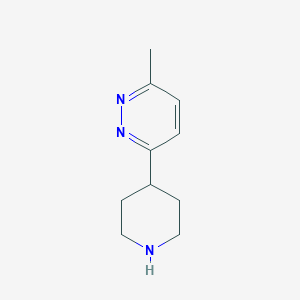

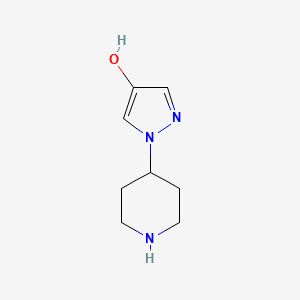

![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)

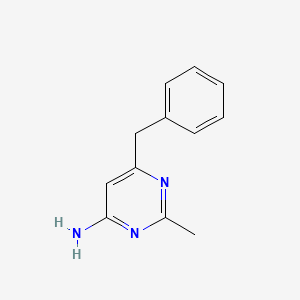

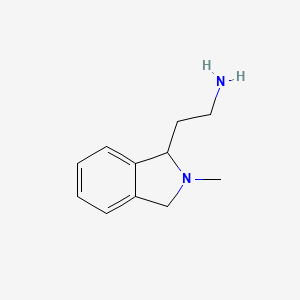

![tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B1470229.png)

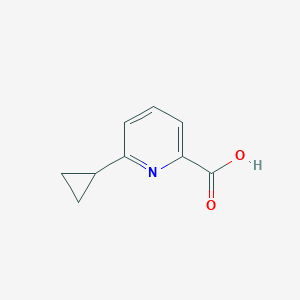

![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)

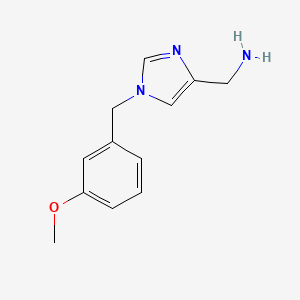

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)